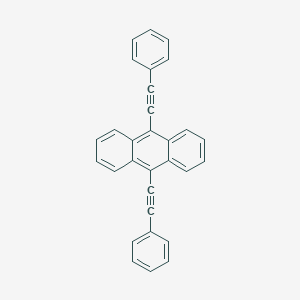

9,10-Bis(phenylethynyl)anthracene

Description

Properties

IUPAC Name |

9,10-bis(2-phenylethynyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBOFZNNPZNWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064936 | |

| Record name | Anthracene, 9,10-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-85-1 | |

| Record name | 9,10-Bis(phenylethynyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Bis(2-phenylethynyl)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9,10-bis(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthracene, 9,10-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-bis(phenylvinyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-BIS(2-PHENYLETHYNYL)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC8JDB70DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9,10-Bis(phenylethynyl)anthracene (BPEA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(phenylethynyl)anthracene (BPEA) is a highly fluorescent π-conjugated organic compound with significant applications in materials science and chemistry. Its robust photostability and high quantum yield make it a valuable component in chemical light sticks, organic light-emitting diodes (OLEDs), and as a fluorescent dye.[1] This technical guide provides a comprehensive overview of the primary synthetic protocols for BPEA, focusing on detailed experimental procedures, comparative data, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The synthesis of BPEA is predominantly achieved through two reliable methods: the Palladium-catalyzed Sonogashira cross-coupling reaction and a multi-step synthesis commencing with 9,10-anthraquinone. The Sonogashira coupling is the most prevalent approach, offering a direct route from halogenated anthracenes.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and widely utilized method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] In the context of BPEA synthesis, this reaction typically involves the coupling of 9,10-dibromoanthracene (B139309) with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4][5]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methods.[5]

Materials:

-

9,10-Dibromoanthracene

-

Phenylacetylene

-

Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂]

-

cataCXium A (Di(1-adamantyl)-n-butylphosphine)

-

Cesium Carbonate (Cs₂CO₃)

-

2-Methyltetrahydrofuran (2-Me-THF)

Procedure:

-

To a reaction vessel, add 9,10-dibromoanthracene (1.0 equiv), cesium carbonate (1.0 equiv per halide), bis(acetonitrile)dichloropalladium(II) (0.5 mol % per halide), and cataCXium A (1.0 mol % per halide).

-

The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous 2-Methyl-THF as the solvent.

-

To this mixture, add phenylacetylene (1.5 equiv per halide) via syringe.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexane as the eluent.[5]

-

The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like hexane-chloroform.[1]

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for the Sonogashira synthesis of BPEA.

Synthesis from 9,10-Anthraquinone

An alternative route to BPEA involves the reaction of 9,10-anthraquinone with a lithium acetylide, followed by a reduction step.[6] This method avoids the use of palladium catalysts.

Detailed Experimental Protocol: Anthraquinone Route

This protocol is based on the procedure described in U.S. Patent 3,911,038.[6]

Step 1: Preparation of 9,10-dihydro-9,10-dihydroxy-9,10-bis(phenylethynyl)anthracene

-

To a suspension of lithium amide (0.50 mole) in anhydrous dioxane (600 ml), add phenylacetylene (0.50 mole) in dioxane (100 ml).

-

Heat the mixture at reflux for 2 hours.

-

To the warm mixture, add 9,10-anthraquinone (0.50 mole) and continue to heat at reflux for 16 hours.

-

Cool the mixture and treat with 1 liter of 0.5M aqueous ammonium (B1175870) chloride solution.

-

Filter the product and wash with water to yield the intermediate diol.

Step 2: Reduction to this compound

-

The diol intermediate from Step 1 is then reduced to BPEA. A common reducing agent for this transformation is stannous chloride.[6]

-

The specific conditions for the reduction step (solvent, temperature, time) can vary, but typically involve treating the diol with stannous chloride in a suitable solvent until the reduction is complete.

-

The final product, BPEA, is then isolated and purified, often through filtration and recrystallization.

Experimental Workflow: Anthraquinone Route

Caption: Workflow for the synthesis of BPEA from 9,10-anthraquinone.

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of BPEA.

Table 1: Reaction Yields for BPEA Synthesis

| Synthetic Route | Starting Materials | Catalyst/Reagents | Yield (%) | Reference |

| Sonogashira Coupling | 9-Bromo-10-(phenylethynyl)anthracene, Phenylacetylene | - | 93 | [1] |

| One-Pot Sonogashira/DE | 10-Bromo-9-anthracenecarbaldehyde, Phenylacetylene, Benzyl Phenyl Sulfone | - | 90 | [1] |

| Two-Step Sonogashira/DE | 10-Bromo-9-anthracenecarbaldehyde, Phenylacetylene, Benzyl Phenyl Sulfone | - | 94 (overall) | [1] |

Note: "DE" refers to a double-elimination reaction.

Table 2: Physical and Spectroscopic Properties of BPEA

| Property | Value | Reference |

| Molecular Formula | C₃₀H₁₈ | [7] |

| Molecular Weight | 378.46 g/mol | [7] |

| Melting Point | 248-250 °C | [7][8] |

| Appearance | Yellow solid | - |

| Solubility | Insoluble in water; soluble in many organic solvents (e.g., chloroform, benzene).[8] | - |

Conclusion

The synthesis of this compound is well-established, with the Sonogashira coupling being a highly efficient and versatile method. The alternative route starting from 9,10-anthraquinone provides a palladium-free option. The choice of synthetic route may depend on the availability of starting materials, desired scale, and tolerance for specific reagents. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important fluorophore in their respective fields. Further optimization of reaction conditions, particularly in catalyst systems for the Sonogashira coupling, continues to be an area of active research.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3911038A - Process for making bis(phenylethylnyl)anthracenes - Google Patents [patents.google.com]

- 7. This compound 97 10075-85-1 [sigmaaldrich.com]

- 8. This compound | 10075-85-1 [chemicalbook.com]

An In-Depth Technical Guide to the Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene (BPEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Bis(phenylethynyl)anthracene (BPEA) is a highly fluorescent aromatic hydrocarbon renowned for its exceptional photophysical properties, including a high fluorescence quantum yield and remarkable photostability. These characteristics make it a valuable tool in a wide range of scientific and biomedical applications, from a fluorescent probe in single-molecule spectroscopy to a key component in chemiluminescent systems and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the core photophysical properties of BPEA, detailed experimental protocols for their characterization, and an illustrative experimental workflow for its application in drug delivery systems.

Core Photophysical Properties of BPEA

The photophysical behavior of BPEA is dictated by its extended π-conjugated system, which arises from the fusion of the anthracene (B1667546) core with two phenylethynyl substituents. This structure leads to strong absorption in the UV-visible region and intense fluorescence emission.

Absorption and Emission Spectra

BPEA exhibits characteristic absorption and emission spectra that are influenced by the solvent environment. The absorption spectrum typically shows well-resolved vibronic bands. In cyclohexane, the absorption maxima are observed around 439 nm and 455 nm.[1] The fluorescence emission of BPEA is strong and typically appears in the green region of the visible spectrum. For instance, in cyclohexane, the emission maximum is around 468 nm.[2]

Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For BPEA in cyclohexane, the molar extinction coefficient has been reported to be as high as 87,000 M⁻¹cm⁻¹ at 270.25 nm.[3]

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. BPEA is known for its exceptionally high fluorescence quantum yield, which approaches unity in many solvents, indicating that nearly every absorbed photon results in the emission of a fluorescent photon.[4] In cyclohexane, the quantum yield is reported to be 0.87, using quinine (B1679958) sulfate (B86663) as a standard.[5]

Fluorescence Lifetime

The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of BPEA is typically in the nanosecond range. In methylcyclohexane, the fluorescence decay is monoexponential with a lifetime of 3.2 ± 0.1 ns at room temperature.[5]

Photostability

BPEA exhibits a high degree of photostability, meaning it can withstand prolonged exposure to light without significant degradation.[6] This property is crucial for applications requiring long-term or repeated measurements, such as in single-molecule spectroscopy and fluorescence imaging.

Data Presentation: Summary of Photophysical Properties

The following tables summarize the key photophysical parameters of BPEA in different solvent environments.

| Solvent | Absorption Maxima (λabs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmax | Reference |

| Cyclohexane | 439, 455 | 35,400 at 451.2 nm | [7] |

| Benzene | 439, 455 | log ε = 4.50, 4.52 | [1] |

| Dichloromethane | Broad absorption 200-400 nm | - | [5] |

| Solvent | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Reference |

| Cyclohexane | 468 | 0.87 - 1.0 | 3.2 ± 0.1 (in methylcyclohexane) | [2][5][7] |

| Paraffins | - | Almost unity | ~1.32 (exponent of n in rate coefficient) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the photophysical properties of BPEA.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of BPEA.

Materials:

-

This compound (BPEA)

-

Spectroscopic grade solvent (e.g., cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of BPEA and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-600 nm).

-

Set the scan speed, slit width, and data interval. For high-resolution spectra, a slow scan speed and narrow slit width are recommended.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and perform a baseline correction to subtract the solvent's absorbance.

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the most dilute BPEA solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all the prepared dilutions, starting from the lowest concentration.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Plot a graph of absorbance at a specific λmax versus the concentration of BPEA.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear fit will give the molar extinction coefficient (ε).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield of BPEA.

Materials:

-

BPEA solution (prepared as in 3.1)

-

Quantum yield standard with a known ΦF in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (λex) to one of the absorption maxima of BPEA.

-

Set the emission wavelength range to be scanned (e.g., λex + 20 nm to 700 nm).

-

Set the excitation and emission slit widths to control the spectral resolution and signal intensity.

-

-

Sample Measurement:

-

Ensure the absorbance of the BPEA solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum of the BPEA solution.

-

Record the fluorescence emission spectrum of the quantum yield standard under the same experimental conditions (same λex and slit widths).

-

Record the emission spectrum of the pure solvent (blank) to subtract any background signal.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the emission spectra of the sample and the standard after subtracting the blank spectrum.

-

The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of BPEA.

Materials:

-

Dilute BPEA solution (absorbance < 0.1 at λex)

-

TCSPC system including:

-

Pulsed light source (e.g., picosecond laser diode)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

-

TCSPC electronics (e.g., time-to-amplitude converter - TAC)

-

Procedure:

-

Instrument Setup:

-

Select a pulsed light source with an excitation wavelength appropriate for BPEA and a high repetition rate.

-

Adjust the instrument parameters, including the time window and resolution.

-

-

Instrument Response Function (IRF) Measurement:

-

Record the instrument's response to the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This is the IRF.

-

-

Sample Measurement:

-

Place the BPEA solution in the sample holder.

-

Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000).

-

-

Data Analysis:

-

The collected fluorescence decay data is a histogram of photon arrival times.

-

Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

-

The decay is typically fitted to a single or multi-exponential function to extract the fluorescence lifetime(s) (τF).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a BPEA-functionalized nanoparticle-based drug delivery system.

Caption: Workflow for BPEA-nanoparticle drug delivery evaluation.

Conclusion

This compound is a versatile and powerful fluorophore with outstanding photophysical properties. Its high quantum yield, photostability, and distinct spectral characteristics make it an invaluable tool for researchers across various disciplines. The detailed experimental protocols provided in this guide offer a solid foundation for the accurate characterization of BPEA and its derivatives. Furthermore, the illustrated experimental workflow highlights its potential in the development and evaluation of advanced drug delivery systems, paving the way for new diagnostic and therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 3. PhotochemCAD | this compound [photochemcad.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 9,10-Bis (phenylethynyl)anthracene - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to 9,10-Bis(phenylethynyl)anthracene (BPEA): Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Bis(phenylethynyl)anthracene, commonly known as BPEA, is a highly fluorescent aromatic hydrocarbon with significant applications in chemiluminescence, organic light-emitting diodes (OLEDs), and as a fluorescent probe. Its rigid, planar structure, composed of an anthracene (B1667546) core functionalized with two phenylethynyl groups, gives rise to its unique photophysical properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of BPEA, with a focus on the underlying mechanisms of action. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its quantitative properties in structured tables.

Chemical Structure and Identification

BPEA is a polycyclic aromatic hydrocarbon with the chemical formula C₃₀H₁₈.[1] Its structure consists of a central anthracene ring with two phenylethynyl substituents at the 9 and 10 positions. This extended π-conjugated system is responsible for its characteristic strong fluorescence.

Systematic Name: this compound Common Abbreviation: BPEA CAS Number: 10075-85-1

The molecular structure of BPEA is depicted below:

Physicochemical Properties

BPEA is typically an orange crystalline solid or yellow powder.[1] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₁₈ | [1] |

| Molar Mass | 378.47 g/mol | [1] |

| Appearance | Orange needle crystals or yellow powder | [1] |

| Melting Point | 252-258 °C | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents | |

| UV-Vis Absorption (λmax) | ~430 nm (in cyclohexane) | |

| Fluorescence Emission (λmax) | ~458 nm (in cyclohexane) | |

| Fluorescence Quantum Yield | High | [1] |

Synthesis of BPEA

BPEA can be synthesized through several methods, with the most common being the Sonogashira coupling and the Wittig reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of BPEA, 9,10-dibromoanthracene (B139309) is reacted with phenylacetylene (B144264) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2][3]

Experimental Protocol: Sonogashira Coupling for BPEA Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

-

9,10-dibromoanthracene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA) or another suitable amine base

-

Toluene (B28343) or another suitable solvent

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 9,10-dibromoanthracene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.05-0.1 equivalents).

-

Add anhydrous, degassed toluene to dissolve the solids.

-

Add triethylamine (2.5-3 equivalents) to the reaction mixture.

-

Slowly add phenylacetylene (2.2-2.5 equivalents) to the stirring solution.

-

Heat the reaction mixture to 70-80 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the amine salt precipitate and wash the solid with toluene.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to obtain pure this compound.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. While not the most direct route to BPEA itself, a related Wittig reaction is used to synthesize trans-9-(2-phenylethenyl)anthracene, a structurally similar fluorescent compound. A double Wittig reaction could theoretically be employed to synthesize BPEA from a suitable diketone and a phosphorus ylide.

Conceptual Workflow for a Double Wittig-type Synthesis

Caption: Conceptual workflow for a double Wittig-type synthesis of BPEA.

Applications and Mechanisms of Action

BPEA's intense fluorescence and high quantum yield make it a valuable component in various applications, most notably in chemiluminescent systems and organic electronics.

Chemiluminescence

BPEA is a key component in many commercially available light sticks. The light-producing reaction is a peroxyoxalate chemiluminescence, where the decomposition of a high-energy intermediate, 1,2-dioxetanedione, transfers energy to the BPEA molecule, which then emits light.[4]

Mechanism of Peroxyoxalate Chemiluminescence

-

Activation: A diaryl oxalate (B1200264) ester (e.g., bis(2,4,6-trichlorophenyl)oxalate, TCPO) reacts with hydrogen peroxide in the presence of a catalyst (often sodium salicylate) to form a peroxyacid ester intermediate.

-

Formation of the High-Energy Intermediate: The peroxyacid ester cyclizes to form the highly unstable 1,2-dioxetanedione.

-

Energy Transfer and Light Emission: The 1,2-dioxetanedione decomposes into two molecules of carbon dioxide, releasing a significant amount of energy. This energy is transferred to a nearby BPEA molecule, promoting it to an excited singlet state. The excited BPEA molecule then relaxes to its ground state by emitting a photon of light, resulting in the characteristic green glow.

Caption: Signaling pathway of peroxyoxalate chemiluminescence involving BPEA.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, BPEA is utilized as a fluorescent dopant in the emissive layer.[1] A small amount of the dopant is mixed with a host material. When an electric current is applied, charge carriers (electrons and holes) recombine in the emissive layer, forming excitons on the host molecules. Through a process of energy transfer, these excitons are transferred to the BPEA dopant molecules, which then emit light.

Mechanism of BPEA in OLEDs

-

Charge Injection: Electrons are injected from the cathode into the electron transport layer (ETL), and holes are injected from the anode into the hole transport layer (HTL).

-

Charge Transport and Recombination: Electrons and holes migrate towards the emissive layer, where they recombine to form excitons (electron-hole pairs) on the host material.

-

Energy Transfer: The energy of the excitons on the host material is transferred to the BPEA dopant molecules. This can occur through two primary mechanisms:

-

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole coupling mechanism.

-

Dexter Energy Transfer: A short-range electron exchange mechanism.

-

-

Light Emission: The excited BPEA molecules relax to their ground state by emitting photons, producing the desired light output of the OLED.

References

Technical Guide: Solubility of 9,10-Bis(phenylethynyl)anthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9,10-bis(phenylethynyl)anthracene (BPEA), a fluorescent aromatic hydrocarbon widely used in chemiluminescence, organic light-emitting diodes (OLEDs), and research applications. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide presents qualitative solubility information and furnishes a detailed experimental protocol for researchers to determine precise solubility in specific organic solvents.

Qualitative Solubility of this compound

BPEA is characterized by its poor solubility in water and good solubility in a range of organic solvents.[1][2][3][4][5][6] This general solubility profile is attributed to its large, nonpolar polycyclic aromatic structure. A summary of its qualitative solubility in various organic solvents is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility |

| Nonpolar Aromatic | Benzene | Soluble[1][2][3][4][5] |

| Toluene | Soluble | |

| Halogenated | Chloroform | Soluble[1][2][3][4][5] |

| Sulfur-Containing | Carbon Disulfide | Soluble[1][2][3][4][5] |

| Alcohols | Alcohols (general) | Soluble[1][2][3][4][5] |

| Saturated Hydrocarbons | Hydronaphthalenes | Soluble[1][2][3][4][5] |

| Aqueous | Water | Insoluble[1][2][3][4][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for BPEA in a specific organic solvent, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector, or a UV-Vis spectrophotometer

Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of BPEA is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps in the experimental determination of BPEA solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of BPEA that is in excess of its expected solubility and add it to a known volume of the chosen organic solvent in a sealed vial or flask.

-

The use of excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker or incubator. The temperature should be precisely controlled and recorded.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Using HPLC:

-

Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for BPEA.

-

Prepare a series of standard solutions of BPEA of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of BPEA in the chosen solvent.

-

Prepare a series of standard solutions of BPEA of known concentrations.

-

Measure the absorbance of the standards at the λmax and create a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of BPEA in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key factors influencing the solubility of a solid solute like BPEA in a liquid solvent.

Caption: A diagram showing the interplay of solute, solvent, and external factors on BPEA solubility.

References

- 1. This compound | 10075-85-1 [chemicalbook.com]

- 2. This compound CAS#: 10075-85-1 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 10075-85-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Electronic Spectroscopy of 9,10-Bis(phenylethynyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Bis(phenylethynyl)anthracene (BPEA) is a highly fluorescent aromatic hydrocarbon with significant applications in chemiluminescence, organic light-emitting diodes (OLEDs), and as a fluorescent probe.[1] Its robust photophysical properties, including a high fluorescence quantum yield and excellent photostability, make it a subject of extensive research. This guide provides an in-depth analysis of the electronic spectroscopy of BPEA, detailing its absorption and emission characteristics, the underlying photophysical processes, and standardized experimental protocols for its characterization.

Introduction

This compound (C₃₀H₁₈) is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene (B1667546) core functionalized with two phenylethynyl groups at the 9 and 10 positions. This extension of the π-conjugated system is responsible for its distinct electronic and photophysical properties. BPEA is widely recognized for its use as a fluorophore in green lightsticks (Cyalume) and as a dopant in organic semiconductors.[1] Understanding its electronic spectroscopy is crucial for optimizing its performance in existing applications and for the rational design of new derivatives for advanced materials and biomedical imaging.

Photophysical Properties

The photophysical behavior of BPEA is governed by the interplay of light absorption, energy relaxation, and emission processes. These processes are summarized by its key spectroscopic parameters.

Absorption and Emission Spectra

BPEA exhibits strong absorption in the ultraviolet and visible regions, corresponding to π-π* electronic transitions. The absorption spectrum typically shows well-resolved vibronic structures.[2] Upon excitation, BPEA relaxes to the lowest excited singlet state (S₁) and subsequently emits a photon to return to the ground state (S₀), a process known as fluorescence. The fluorescence spectrum is often a mirror image of the absorption spectrum.[3]

The absorption and emission maxima of BPEA are influenced by the solvent polarity, a phenomenon known as solvatochromism. However, for BPEA, this effect is not pronounced for its lowest-energy transition, which retains its vibronic structure across different solvents.[2]

Quantitative Photophysical Data

The key photophysical parameters of BPEA in various solvents are summarized in the tables below.

Table 1: Absorption Properties of this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Cyclohexane | 451.2 | 35,400 | [4] |

| Benzene | 439, 455 | 31,623, 33,113 (log ε 4.50, 4.52) | |

| Dichloromethane | Not specified | Not specified | [5] |

Table 2: Emission Properties of this compound in Various Solvents

| Solvent | Excitation Wavelength (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference |

| Cyclohexane | 425 | Not specified | 0.87 | 3.2 (room temp), 3.8 (77 K) | [4] |

| Not specified | 310 | 468 | Not specified | Not specified | [6] |

| Zeonex polymer film | Not specified | Not specified | Not specified | Not specified | [2] |

Excited State Dynamics

Upon photoexcitation, BPEA transitions from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo several de-excitation pathways:

-

Fluorescence: Radiative decay back to the S₀ state, resulting in the emission of a photon. BPEA is known for its high fluorescence quantum efficiency.[1]

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity.

-

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁). For BPEA, the ISC yield is extremely low (on the order of 10⁻⁵ to 10⁻⁴), which contributes to its high fluorescence quantum yield.[2] This low ISC rate is attributed to the large energy gap between the relevant singlet and triplet states.[2]

-

Singlet Fission (SF): In the solid state, an excited singlet exciton (B1674681) can split into two triplet excitons. This process has been observed in polycrystalline thin films of BPEA, making it a candidate for applications in photovoltaics to enhance solar cell efficiency.[7] The singlet and triplet energies in the solid state are approximately 2.40 eV and 1.11 eV, respectively.[7]

The photostability of BPEA is noteworthy. While the presence of oxygen can degrade its stability, under deoxygenated conditions, it can emit a large number of photons before photobleaching.[2]

Experimental Protocols

Accurate and reproducible characterization of the electronic properties of BPEA requires standardized experimental protocols.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by BPEA as a function of wavelength.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of BPEA of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane). The solvent should be transparent in the wavelength range of interest.

-

From the stock solution, prepare a series of dilutions with absorbances in the range of 0.02 to 0.1 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Use 1 cm path length quartz cuvettes for all measurements.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance spectrum of each BPEA solution over the desired wavelength range (e.g., 300-600 nm).

-

Set the spectral bandwidth to 1.0 nm, the data interval to 0.25 nm, and the scan rate to approximately 112.5 nm/min.[4]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

This technique measures the emission spectrum of BPEA upon excitation at a specific wavelength.

Methodology:

-

Sample Preparation:

-

Use the same dilute solutions prepared for the UV-Vis measurements (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.[4]

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λ_ex), typically at or near one of the absorption maxima.

-

Set the excitation and emission slit widths (e.g., a spectral bandwidth of 4.25 nm).[4]

-

Set the data interval (e.g., 0.5 nm) and the integration time (e.g., 2.0 s).[4]

-

Record the emission spectrum over a wavelength range that covers the entire fluorescence band.

-

Measure the spectrum of a solvent blank and subtract it from the sample spectra.

-

Correct the spectra for the wavelength-dependent sensitivity of the instrument.[4]

-

-

Data Analysis:

-

Identify the wavelengths of maximum fluorescence emission (λ_em).

-

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Standard Selection:

-

Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as BPEA (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

-

-

Measurement:

-

Prepare a series of dilutions for both the BPEA sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for each solution.

-

Measure the corrected fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φ_f,sample) using the following equation: Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where:

-

Φ_f,std is the quantum yield of the standard.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

-

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Experimental workflow for the photophysical characterization of BPEA.

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating the photophysical processes of BPEA.

Conclusion

The electronic spectroscopy of this compound reveals a molecule with exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability. These characteristics are a direct consequence of its extended π-conjugated system and the energetics of its excited states, which favor radiative decay over non-radiative pathways like intersystem crossing. The detailed experimental protocols provided in this guide offer a standardized approach for the accurate characterization of BPEA and its derivatives, which is essential for its application in diverse fields ranging from materials science to biomedical research. Further exploration of its solid-state properties, particularly singlet fission, holds promise for the development of next-generation photovoltaic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysics and photostability of this compound revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Exploiting radical-pair intersystem crossing for maximizing singlet oxygen quantum yields in pure organic fluorescent photosensitizers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. This compound [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. pubs.acs.org [pubs.acs.org]

Synthesis of 9,10-Bis(phenylethynyl)anthracene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, photophysical properties, and potential applications of 9,10-Bis(phenylethynyl)anthracene (BPEA) derivatives. These highly fluorescent molecules are of significant interest in materials science and are emerging as valuable tools in biomedical research, including drug development, bio-imaging, and photodynamic therapy.

Core Synthetic Strategies: The Sonogashira Coupling

The most prevalent and versatile method for synthesizing BPEA derivatives is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it ideal for connecting phenylacetylene (B144264) moieties to an anthracene (B1667546) core.

The general starting material for this synthesis is 9,10-dibromoanthracene (B139309), which can be prepared by the bromination of anthracene.[2] The Sonogashira reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine such as triethylamine (B128534) or diisopropylamine (B44863).[1][3] The reaction can be performed at room temperature or with gentle heating.[1][3]

A key advantage of the Sonogashira coupling is its tolerance to a wide range of functional groups, allowing for the synthesis of a diverse library of BPEA derivatives with tailored properties.[1] For the synthesis of unsymmetrically substituted BPEA derivatives, a common strategy involves the initial conversion of 9,10-dibromoanthracene to 9-bromo-10-iodoanthracene.[4] Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the Sonogashira reaction, a stepwise and selective introduction of different phenylethynyl groups is possible.[4]

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of the parent BPEA from 9,10-dibromoanthracene and phenylacetylene.

Materials:

-

9,10-dibromoanthracene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 9,10-dibromoanthracene (1.0 eq) in the anhydrous, degassed solvent.

-

To this solution, add the palladium catalyst (e.g., 0.05 eq Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., 0.1 eq CuI).

-

Add the base (e.g., 7.0 eq of diisopropylamine or an excess of triethylamine).

-

Finally, add the terminal alkyne, phenylacetylene (2.2 - 2.5 eq), to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 3-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered through a pad of Celite to remove the catalyst.

-

The filtrate is then subjected to an aqueous workup, which may involve washing with saturated aqueous ammonium (B1175870) chloride and brine.

-

The organic layer is dried over an anhydrous salt such as sodium sulfate (B86663) and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica (B1680970) gel followed by recrystallization.[5][6]

Data Presentation: Photophysical Properties of BPEA Derivatives

The photophysical properties of BPEA derivatives are highly tunable by modifying the substituents on the anthracene core or the terminal phenyl rings. These modifications can influence the absorption and emission wavelengths, as well as the fluorescence quantum yield. The following table summarizes these properties for a selection of BPEA derivatives.

| Derivative | Substituent(s) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference(s) |

| BPEA | Unsubstituted | 439, 455 | 480, 512 | ~1.0 | [7][8][9] |

| 1-Chloro-BPEA | 1-Cl | - | Yellow-green emission | - | [7] |

| 2-Chloro-BPEA | 2-Cl | - | Green emission | - | [7] |

| 1,2,4-Trimethyl-BPEA | 1,2,4-(CH₃)₃ | - | - | - | |

| 1,2,3,4-Tetramethyl-BPEA | 1,2,3,4-(CH₃)₄ | - | - | - |

Data for some derivatives is qualitative as specific quantitative values were not available in the searched literature.

Mandatory Visualizations

Synthetic Workflow: Sonogashira Coupling for BPEA Synthesis

The following diagram illustrates the general workflow for the synthesis of BPEA derivatives via a Sonogashira coupling reaction.

Application in Photodynamic Therapy: Mechanism of Action

BPEA derivatives, due to their ability to generate reactive oxygen species (ROS) upon photoexcitation, are being explored as photosensitizers in photodynamic therapy (PDT). The following diagram outlines the fundamental mechanism of Type II PDT.

Application in Bio-imaging: Cellular Labeling Workflow

The high fluorescence quantum yields and photostability of BPEA derivatives make them promising candidates for fluorescent probes in cellular imaging. The following diagram illustrates a general workflow for labeling and imaging cells with a BPEA-based fluorescent probe.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. benchchem.com [benchchem.com]

- 6. Triplet Formation in a this compound Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. PhotochemCAD | this compound [photochemcad.com]

- 9. royal-chem.com [royal-chem.com]

Photostability of 9,10-Bis(phenylethynyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Bis(phenylethynyl)anthracene (BPEA) is a highly fluorescent aromatic hydrocarbon renowned for its exceptional photostability and high quantum yield.[1] These properties make it a valuable compound in various applications, including as a chemiluminescent fluorophore, a dopant in organic light-emitting diodes (OLEDs), and a fluorescent probe in single-molecule spectroscopy (SMS) studies.[1][2] This technical guide provides a comprehensive overview of the photostability of BPEA, detailing its photochemical properties, degradation pathways, and the experimental protocols used to evaluate its stability.

Core Concepts of BPEA Photostability

BPEA exhibits remarkable resistance to photodegradation, particularly in deoxygenated environments. Its photostability is attributed to its rigid, planar structure and the efficient deactivation of its excited states through fluorescence. The primary factor influencing the photostability of BPEA is the presence of molecular oxygen, which can lead to irreversible photobleaching.

Photophysical Properties

The photophysical behavior of BPEA is characterized by a low intersystem crossing (ISC) quantum yield, meaning that the molecule is less likely to transition from its excited singlet state (S₁) to a reactive triplet state (T₁).[3] This minimizes the opportunity for photochemical reactions that often originate from the triplet state. In the absence of oxygen, BPEA can emit a significant number of photons before photobleaching, highlighting its intrinsic stability.[3]

Quantitative Photostability Data

The photostability of BPEA has been quantified primarily through single-molecule spectroscopy studies. The key parameters are the photobleaching quantum yield (Φb) and the total number of photons emitted before photobleaching (Nphoton).

| Condition | Photobleaching Quantum Yield (Φb) | Total Photons Emitted Before Photobleaching (Nphoton) | Reference |

| Deoxygenated (Argon atmosphere) | 10-9 – 10-8 | > 107 | [3] |

| Aerated (Air atmosphere) | Significantly higher than under deoxygenated conditions | Considerably lower than under deoxygenated conditions | [3] |

Factors Influencing Photostability

Several environmental factors can influence the photostability of BPEA, with the presence of oxygen being the most critical.

-

Oxygen: The presence of oxygen significantly accelerates the photodegradation of BPEA.[3] This is likely due to the formation of reactive singlet oxygen via energy transfer from the BPEA triplet state, which can then react with the BPEA molecule.

-

Solvent Polarity: While specific data for BPEA is limited, the photostability of fluorescent dyes can be influenced by solvent polarity. Polar solvents can sometimes stabilize excited states, potentially altering degradation pathways.

-

Excitation Intensity: High excitation light intensity can increase the rate of photobleaching by promoting multi-photon processes and increasing the population of excited states susceptible to degradation.

Proposed Photodegradation Mechanism

While the precise photodegradation products of BPEA have not been definitively identified in the reviewed literature, a plausible mechanism, based on studies of similar anthracene (B1667546) derivatives, involves the formation of an endoperoxide in the presence of light and oxygen.

Experimental Protocols

Detailed experimental protocols specifically for BPEA are not widely published. However, standard methods for assessing the photostability of fluorescent dyes can be adapted.

Measurement of Photobleaching Quantum Yield

This protocol outlines a general method for determining the photobleaching quantum yield of a fluorescent molecule like BPEA.

Materials:

-

BPEA solution in a suitable solvent (e.g., cyclohexane, toluene, or embedded in a polymer film).

-

Spectrofluorometer or a fluorescence microscope with a sensitive detector.

-

Stable light source (e.g., laser or stabilized lamp) with a known power output.

-

Quantum yield standard (for relative measurements).

-

Deoxygenation setup (e.g., nitrogen or argon bubbling).

Procedure:

-

Sample Preparation: Prepare a dilute solution of BPEA with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.[4] For oxygen-free measurements, deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

-

Initial Fluorescence Measurement: Record the initial fluorescence intensity (F₀) of the sample.

-

Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

-

Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until a significant decrease is observed.

-

Data Analysis: The photobleaching rate constant (kb) can be determined by fitting the fluorescence decay to an exponential function. The photobleaching quantum yield (Φb) can then be calculated using the following equation:

Φb = kb / (σ * I)

where σ is the absorption cross-section and I is the photon flux density.

Analysis of Photodegradation Products

Identifying the chemical structures of photodegradation products is crucial for understanding the degradation mechanism.

Techniques:

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate the degradation products from the parent BPEA molecule.[5]

-

Mass Spectrometry (MS): Provides molecular weight information of the degradation products, aiding in their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of the isolated degradation products.

Conclusion

This compound is a highly photostable fluorophore, particularly in the absence of oxygen. Its low propensity for intersystem crossing to the triplet state contributes to its intrinsic stability. The primary degradation pathway is believed to be an oxygen-dependent process, likely involving the formation of an endoperoxide. For applications requiring long-term fluorescence and high photon output, minimizing oxygen exposure is critical. Further research is needed to definitively identify the photodegradation products and to quantify the effects of various environmental factors on BPEA's photostability. This will enable the development of more robust formulations and applications utilizing this exceptional fluorophore.

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysics and photostability of this compound revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [omlc.org]

- 5. Anthracene, 9,10-bis(phenylethynyl)- | SIELC Technologies [sielc.com]

Introduction: The Significance of 9,10-Bis(phenylethynyl)anthracene (BPEA) in Fluorescence

An In-depth Technical Guide to the Determination of BPEA Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

9,10-Bis(phenylethynyl)anthracene (BPEA) is a highly fluorescent aromatic hydrocarbon renowned for its exceptional photophysical properties.[1] It is widely utilized as a powerful chemiluminescent fluorophore, a green dopant in Organic Light-Emitting Diodes (OLEDs), and an additive in scintillators.[1][2] A key parameter that dictates its performance in these applications is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescent photons.[3][4] The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] BPEA is particularly notable because its fluorescence quantum yield is exceptionally high, approaching unity (nearly 1.0) in many solvents, making it a benchmark for green light emission.[2][5][6]

This guide provides a comprehensive overview of the photophysical properties of BPEA, a detailed experimental protocol for the accurate determination of its fluorescence quantum yield using the widely accepted relative method, and a discussion of the critical factors that can influence these measurements.

Core Photophysical Properties of BPEA

BPEA is characterized by its high purity, stability, and, most importantly, its near-perfect quantum efficiency.[2][7] Its appearance as an orange crystalline solid belies the brilliant green fluorescence it emits in solution or when used in devices.[2]

| Property | Value / Description | Source |

| Chemical Formula | C₃₀H₁₈ | [1] |

| Appearance | Orange Crystalline Solid | [2] |

| Fluorescence Emission | Green (~480-520 nm) | [2] |

| Fluorescence Quantum Yield (Φf) | Nearly 1.0 (Unity) in many solvents | [2][5][6] |

| Melting Point | ~250-258 °C | [1][2] |

| Photostability | High, especially under deoxygenated conditions | [7] |

| Solubility | Good solubility in various common solvents | [7] |

Methodology for Fluorescence Quantum Yield Determination

The fluorescence quantum yield of a compound can be determined by two primary methods: the absolute method and the relative (or comparative) method.[3][4]

-

Absolute Method: This technique directly measures the number of photons emitted versus absorbed using specialized equipment like an integrating sphere.[4] It is instrumentally complex but avoids reliance on reference standards.[4]

-

Relative Method: This is the most widely used technique due to its accessibility, relying on standard laboratory equipment like a UV-Vis spectrophotometer and a spectrofluorometer.[4][8] It involves comparing the fluorescence of the sample (BPEA) to a well-characterized standard with a known quantum yield.[8] The accuracy of this method is contingent on the reliability of the standard's reported quantum yield.

This guide will focus on the detailed protocol for the relative method .

Experimental Protocol: Relative Quantum Yield Determination of BPEA

The relative quantum yield (Φs) is calculated using the following equation, which compares the sample to a reference standard (Φr):

Φs = Φr * (Grads / Gradr) * (n²s / n²r)

Where:

-

Φs and Φr are the fluorescence quantum yields of the sample and reference, respectively.

-

Grads and Gradr are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and reference.

-

n²s and n²r are the refractive indices of the sample and reference solvents.[3] If the same solvent is used for both, this term cancels out (n²s / n²r = 1), which is the recommended practice to improve accuracy.[3]

Materials and Equipment

-

Fluorophore: High-purity this compound (BPEA).

-

Standard: A well-characterized fluorescence standard with a known quantum yield (e.g., Quinine (B1679958) Sulfate in 0.1 M H₂SO₄, Φr = 0.546).[9] The standard should ideally absorb at the chosen excitation wavelength and emit in a similar region to the sample.[8]

-

Solvent: Spectroscopic grade solvent (e.g., cyclohexane, toluene, ethanol). It is critical to use the same solvent for both BPEA and the standard to eliminate the refractive index term from the calculation.[3] The solvent must be checked for background fluorescence.

-

Equipment:

-

Calibrated UV-Vis Spectrophotometer.

-

Calibrated Spectrofluorometer capable of providing corrected emission spectra.

-

Volumetric flasks and pipettes for accurate dilutions.

-

Identical quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.[3]

-

Experimental Procedure

-

Solution Preparation:

-

Prepare a stock solution of BPEA and the chosen standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of at least five dilutions for both the standard and BPEA.

-

The concentrations must be carefully chosen so that the absorbance at the excitation wavelength remains below 0.1, and preferably below 0.05, to avoid inner filter effects.[3][9]

-

-

Absorbance Measurement:

-

Select an appropriate excitation wavelength (λex) where both the standard and BPEA have significant absorbance.[3] For BPEA, excitation can be performed around 310 nm.[9]

-

Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the chosen λex.

-

Ensure to measure a solvent blank for baseline correction.

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the chosen excitation wavelength (λex).

-

Record the spectrally corrected fluorescence emission spectrum for each of the prepared solutions (both standard and BPEA).

-

It is crucial that all experimental conditions (e.g., excitation and emission slit widths, detector voltage, cuvette position) are kept identical for all measurements.[3]

-

Record the spectrum of a solvent blank to check for impurities and for potential background subtraction.

-

Data Analysis and Calculation

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the standard and BPEA, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

-

Determine Gradients: The resulting plots should be linear. Perform a linear regression for both data sets to determine their gradients (Grads for BPEA, Gradr for the standard). A good linear fit with a near-zero intercept indicates the absence of concentration-dependent quenching or other systematic errors.[8]

-

Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard to determine the quantum yield of BPEA using the primary equation. If different solvents were used, their respective refractive indices must be included in the calculation.

Factors Influencing BPEA Fluorescence and its Measurement

Several factors can affect the intrinsic fluorescence of BPEA and the accuracy of its quantum yield determination.

-

Solvent Refractive Index: While the quantum yield of BPEA is nearly unity in most solvents, the refractive index (n) of the solvent directly influences the fluorescence rate coefficient.[5][6] In relative quantum yield measurements, using different solvents for the sample and standard necessitates a refractive index correction (n²) in the calculation to account for changes in the solid angle of collected fluorescence.[3][5]

-

Concentration: At high concentrations, BPEA molecules can form aggregates, which may exhibit different luminescent properties.[10] Furthermore, high concentrations lead to inner filter effects and self-quenching, where excited molecules are deactivated by non-radiative pathways upon collision with ground-state molecules, leading to an artificially low measured quantum yield.[3]

-

Temperature: The radiative rate of BPEA has a negative temperature coefficient, partly due to the temperature dependence of the solvent's refractive index.[5][6]

-

Presence of Oxygen: Molecular oxygen can act as a quencher for excited states. While BPEA is highly photostable, the presence of oxygen can degrade its stability over long exposure times, and deoxygenated conditions can yield more reliable results for photostability studies.[7]

-

pH: For many fluorophores, pH can significantly alter fluorescence by changing the protonation state of the molecule.[11] While BPEA, as a nonpolar hydrocarbon, is less susceptible, this is a critical factor for many other compounds and standards (like quinine sulfate).

// Nodes qy_measurement [label="Accurate Φf Measurement", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

factor_solvent [label="Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; factor_concentration [label="Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; factor_temp [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; factor_oxygen [label="Dissolved Oxygen", fillcolor="#F1F3F4", fontcolor="#202124"];

effect_refractive [label="Refractive Index (n)\nCorrection Required", fillcolor="#FBBC05", fontcolor="#202124"]; effect_inner_filter [label="Inner Filter Effects\n& Self-Quenching", fillcolor="#FBBC05", fontcolor="#202124"]; effect_radiative_rate [label="Alters Radiative Rate", fillcolor="#FBBC05", fontcolor="#202124"]; effect_quenching [label="Quenching &\nPhotodegradation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges qy_measurement -> factor_solvent [dir=back]; qy_measurement -> factor_concentration [dir=back]; qy_measurement -> factor_temp [dir=back]; qy_measurement -> factor_oxygen [dir=back];

factor_solvent -> effect_refractive [label="influences"]; factor_concentration -> effect_inner_filter [label="causes"]; factor_temp -> effect_radiative_rate [label="influences"]; factor_oxygen -> effect_quenching [label="causes"]; } caption: "Key Factors Influencing Quantum Yield Measurement."

Conclusion

This compound stands out as a superior fluorophore due to its exceptionally high, near-unity fluorescence quantum yield. Accurate determination of this value is critical for its application in advanced materials and analytical sciences. The relative method, when performed with meticulous attention to experimental detail—particularly in solvent selection, concentration control, and instrument calibration—provides a reliable and accessible means for quantifying the fluorescence efficiency of BPEA. By following the detailed protocol and remaining mindful of the influencing factors outlined in this guide, researchers can confidently and accurately characterize this cornerstone of fluorescence technology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. royal-chem.com [royal-chem.com]

- 3. edinst.com [edinst.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. First steps in photophysics. I. Fluorescence yield and radiative rate coefficient of this compound in paraffins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. static.horiba.com [static.horiba.com]

- 9. real.mtak.hu [real.mtak.hu]

- 10. researchgate.net [researchgate.net]

- 11. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

Unraveling the Triplet State Dynamics of 9,10-Bis(phenylethynyl)anthracene: A Technical Guide

An In-depth Exploration of the Photophysical Pathways Governing the Triplet Excited State of a Versatile Fluorophore

Introduction

9,10-Bis(phenylethynyl)anthracene (BPEA) is a highly fluorescent organic molecule renowned for its exceptional quantum yield and photostability.[1] These properties have led to its widespread application in various fields, including as a green emitter in chemiluminescence and as a fluorescent probe.[1] While its singlet state properties are well-documented, the dynamics of its triplet excited state are equally crucial, governing processes such as triplet-triplet annihilation (TTA) for photon upconversion and, in the solid state, singlet fission (SF). This technical guide provides a comprehensive overview of the formation, decay, and quenching mechanisms of the BPEA triplet state, intended for researchers, scientists, and drug development professionals. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the key photophysical pathways.

Photophysical Pathways of the BPEA Triplet State

The journey to and from the triplet state in BPEA involves several key photophysical processes. Upon photoexcitation, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From S₁, it can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to populate the first triplet state (T₁). The T₁ state can then decay back to the ground state through phosphorescence or non-radiative processes. In concentrated solutions or the solid state, bimolecular processes such as triplet-triplet annihilation (TTA) and singlet fission (SF) become significant.

Intersystem Crossing (ISC)

In dilute solutions, the population of the T₁ state of BPEA primarily occurs through intersystem crossing from the S₁ state. However, BPEA exhibits a remarkably low ISC quantum yield (Φ_ISC), typically on the order of 10⁻⁵ to 10⁻⁴.[1][2] This low efficiency is attributed to the large energy gap between the relevant singlet and triplet states.[1][2]

Triplet State Decay

The intrinsic lifetime of the BPEA triplet state is relatively long, on the order of microseconds in deoxygenated environments.[3] The primary decay pathways from the T₁ state are phosphorescence and non-radiative decay to the S₀ state. The presence of molecular oxygen can significantly quench the triplet state, leading to a shorter lifetime.[1][2]

Triplet-Triplet Annihilation (TTA)

In scenarios where the concentration of BPEA in the triplet state is sufficiently high, two triplet-excited molecules can interact in a process known as triplet-triplet annihilation. This interaction can lead to the formation of an excited singlet state molecule and a ground state molecule, resulting in delayed fluorescence. This TTA-mediated photon upconversion is a key application of BPEA, where low-energy photons are converted to higher-energy photons.[4][5]

Singlet Fission (SF)

In the solid state, such as in thin films or nanoaggregates, singlet fission becomes a dominant and efficient decay pathway for the S₁ state of BPEA.[6] In this process, a singlet exciton (B1674681) spontaneously splits into two triplet excitons on neighboring molecules. This phenomenon is of significant interest for enhancing the efficiency of organic solar cells.[6] The triplet yield from singlet fission in BPEA thin films can be as high as 180 ± 20%.[7]

Quantitative Photophysical Data

A summary of the key quantitative photophysical parameters for BPEA in various environments is presented in the tables below.

Table 1: Monomeric BPEA in Solution

| Parameter | Value | Conditions | Reference(s) |

| Fluorescence Quantum Yield (Φ_F) | ~1.0 | Cyclohexane | [8] |

| 0.87 | Cyclohexane | [9] | |

| Fluorescence Lifetime (τ_F) | 3.2 ± 0.1 ns | Methylcyclohexane, Room Temp. | [9] |

| 3.8 ± 0.1 ns | Methylcyclohexane, 77 K | [9] | |

| ~3.4 ns | Dilute THF | [10] | |

| Intersystem Crossing Quantum Yield (Φ_ISC) | 10⁻⁵ - 10⁻⁴ | Zeonex polymer film | [1][2] |

| Triplet Lifetime (τ_T) | Microseconds | Deoxygenated conditions | [3] |

Table 2: BPEA in Solid State (Thin Films/Nanoaggregates)

| Parameter | Value | Conditions | Reference(s) |

| Singlet Fission Yield | 74 ± 6% | Nanoaggregates and Thin Films | [6] |

| 180 ± 20% | Polycrystalline Thin Films | [7] | |

| Triplet Lifetime (τ_T) | ~30 µs | Thin Films and Aggregates | [6] |

| Singlet Fission Rate (k_SF) | (109 ± 4 ps)⁻¹ | C2/c polymorph | [7] |

| (490 ± 10 ps)⁻¹ | Pbcn polymorph | [7] |

Experimental Protocols

The study of BPEA's triplet state dynamics relies on a suite of advanced spectroscopic techniques. Below are detailed methodologies for the key experiments.